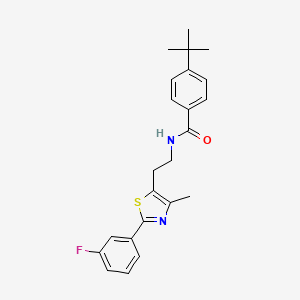

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a synthetic molecule that likely contains a benzamide moiety, which is a common feature in various pharmacologically active compounds. Benzamides are known for their diverse biological activities, including antitumor and enzyme inhibition properties. The presence of a thiazole ring, a tert-butyl group, and a fluorophenyl group suggests that the compound could exhibit interesting chemical and biological characteristics.

Synthesis Analysis

The synthesis of related aromatic compounds with tert-butyl groups has been described in the literature. For instance, aromatic polyamides with tert-butyl groups have been synthesized from diacid precursors derived from tert-butylhydroquinone through nucleophilic aromatic substitution reactions . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving nucleophilic aromatic substitution and subsequent reactions could potentially be applied to synthesize the benzamide compound of interest.

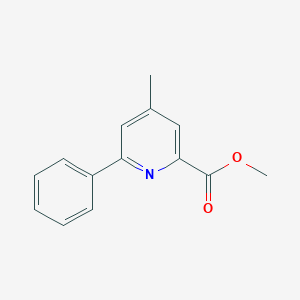

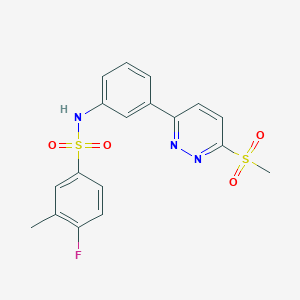

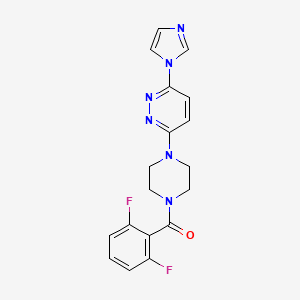

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as mass spectroscopy, 1H NMR, IR, and X-ray crystallography . These methods provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms within the compound. The presence of a tert-butyl group and a fluorophenyl group in the compound suggests steric and electronic effects that could influence the molecule's overall conformation and reactivity.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including alkylation, reduction, and the formation of fused heterocycles . The reactivity of the thiazole and benzamide moieties within the compound could lead to the synthesis of novel derivatives with potential biological activities. The specific reactivity patterns of the compound would depend on the substituents present and the reaction conditions employed.

Physical and Chemical Properties Analysis

Compounds containing benzamide and thiazole structures typically exhibit a range of physical and chemical properties, including solubility in organic solvents, thermal stability, and the ability to form transparent films . The introduction of tert-butyl and fluorophenyl groups could further modulate these properties, potentially enhancing the compound's thermal stability and solubility profile. The physical and chemical properties of such compounds are crucial for their potential application in pharmaceuticals and materials science.

Relevant Case Studies

While the provided papers do not discuss case studies directly related to the compound , they do provide insights into the antiviral and antitumor activities of similar benzamide derivatives . For example, benzamide-based 5-aminopyrazoles have shown significant anti-influenza activity , and a thiazole derivative with a tert-butyl group exhibited good antitumor activity against the Hela cell line . These studies suggest that the compound of interest could also possess promising biological activities, warranting further investigation.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2OS/c1-15-20(28-22(26-15)17-6-5-7-19(24)14-17)12-13-25-21(27)16-8-10-18(11-9-16)23(2,3)4/h5-11,14H,12-13H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYPLYAKQBVUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)

![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)

![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)

![methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B3020623.png)

![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)

![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)

![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)

![Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B3020638.png)